4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
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Overview
Description
4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the coupling reaction between acid chlorides and terminal alkynes in the presence of triethylamine under Sonogashira conditions . Subsequent addition of amines or amidinium salts to the intermediate alkynones completes the synthesis under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biology: It can be used to study various biological processes and interactions at the molecular level.
Industry: It may have applications in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and other interactions with active site amino acids, influencing the biological activity of the compound . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are known for their pharmacological effects.
Uniqueness
4-Isopropyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is unique due to the combination of both pyrrolidine and pyrimidine rings in its structure
Properties
IUPAC Name |
4-propan-2-yl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(2)10-9(11(16)17)7-13-12(14-10)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSJPQYKTTXDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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